N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine
Overview
Description
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine, also known as HMTPC, is an organic compound that has been used for a variety of scientific research applications. It is a highly versatile compound that can be used in many different laboratory experiments, including those that involve the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.
Scientific Research Applications
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has been used in a variety of scientific research applications, including the synthesis of other compounds and the study of biochemical and physiological effects. It has been used in the synthesis of peptides, proteins, polymers, and other organic compounds. It has also been used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. Additionally, N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has been used in the study of enzyme structure and function, and the development of new drugs.
Mechanism of Action
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has been found to interact with a variety of molecules, including proteins, enzymes, and other organic compounds. It has been found to act as an inhibitor of enzymes, and to interact with proteins in a manner similar to that of other compounds. Additionally, N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has been found to act as a ligand for certain proteins, and to interact with other molecules in a manner that can affect their structure and function.
Biochemical and Physiological Effects
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, proteins, and other molecules, and to interact with proteins in a manner that can affect their structure and function. Additionally, N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has been found to have an effect on the metabolism of certain drugs, and to affect the absorption and metabolism of other compounds.
Advantages and Limitations for Lab Experiments
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has a number of advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of different experiments, and it is relatively easy to synthesize. Additionally, N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has been found to interact with a variety of molecules, and it can be used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. However, N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine also has some limitations, including the fact that it is a relatively expensive compound, and that it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research involving N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine. These include the development of new drugs based on N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine, the further study of its biochemical and physiological effects, and the investigation of its potential applications in medical research. Additionally, further research into the synthesis methods of N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the mechanism of action of N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine could lead to the development of new drugs and treatments.
properties
IUPAC Name |
N'-hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O2/c12-11(13,14)7-5-8(18-1-3-20-4-2-18)9(16-6-7)10(15)17-19/h5-6,19H,1-4H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGGHKHJZXQGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.